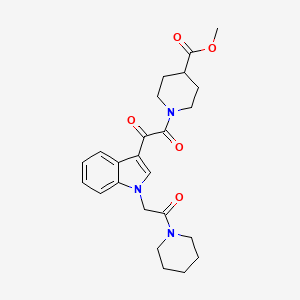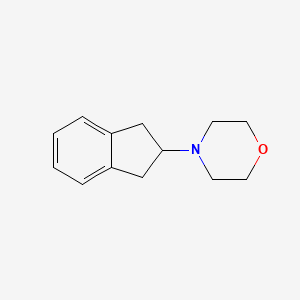
4-(2,3-ジヒドロ-1H-インデン-2-イル)モルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1H-inden-2-yl)morpholine is a chemical compound that features a morpholine ring attached to a 2,3-dihydro-1H-indene moiety
科学的研究の応用
4-(2,3-dihydro-1H-inden-2-yl)morpholine has several applications in scientific research:
作用機序
Target of Action
The compound “4-(2,3-dihydro-1H-inden-2-yl)morpholine” is a derivative of indole and morpholine . Indole derivatives are known to bind with high affinity to multiple receptors , and morpholine derivatives also possess a wide variety of pharmacological activities . .
Mode of Action
It’s worth noting that indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Morpholine derivatives also have a broad spectrum of biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and morpholine derivatives , it can be inferred that this compound may potentially affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole and morpholine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
The biochemical properties of 4-(2,3-dihydro-1H-inden-2-yl)morpholine are not well-studied. Based on the properties of its structural components, we can make some educated guesses. Morpholine is known to interact with a variety of enzymes and proteins due to its amine and ether functional groups . Indene derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, it’s plausible that 4-(2,3-dihydro-1H-inden-2-yl)morpholine could interact with a variety of biomolecules and participate in various biochemical reactions.
Cellular Effects
Given the known activities of indene derivatives , it’s possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-2-yl)morpholine typically involves the reaction of 2,3-dihydro-1H-indene with morpholine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation of the indene ring, followed by the nucleophilic substitution reaction with morpholine .
Industrial Production Methods
In an industrial setting, the production of 4-(2,3-dihydro-1H-inden-2-yl)morpholine may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and automated control systems can optimize the yield and purity of the compound .
化学反応の分析
Types of Reactions
4-(2,3-dihydro-1H-inden-2-yl)morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully hydrogenated indene derivatives
Substitution: N-substituted morpholine derivatives
類似化合物との比較
Similar Compounds
4-(1H-indol-2-yl)morpholine: Similar structure but with an indole moiety instead of an indene moiety.
4-(1H-indol-3-yl)morpholine: Another indole derivative with different substitution patterns.
4-(2,3-dihydro-1H-inden-2-yl)piperidine: Similar to the target compound but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(2,3-dihydro-1H-inden-2-yl)morpholine is unique due to its combination of the indene and morpholine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-10-13(9-11(12)3-1)14-5-7-15-8-6-14/h1-4,13H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPNVQUAJQEYCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

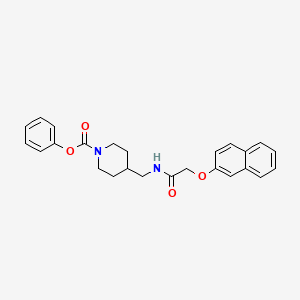
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)
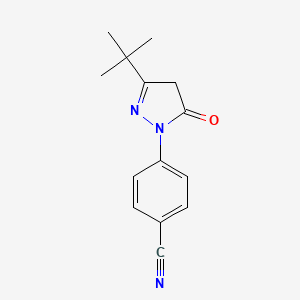
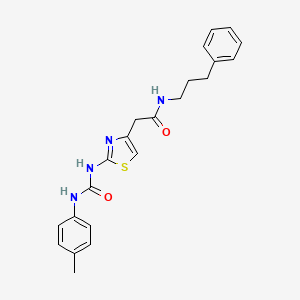
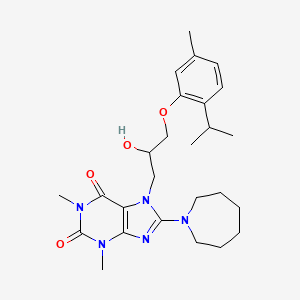
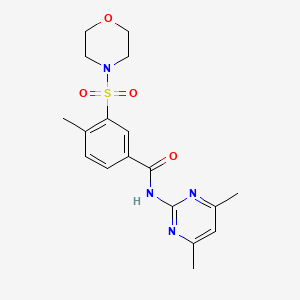
![(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394603.png)
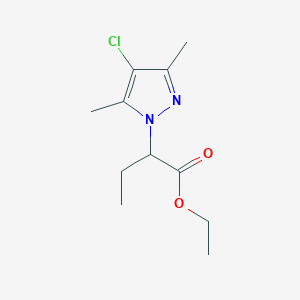
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2394605.png)
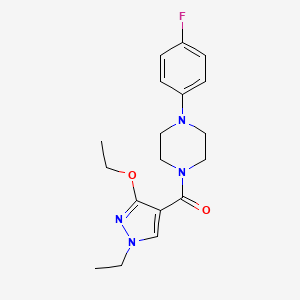
![8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2394610.png)
![1-Morpholin-4-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394614.png)
